molecular formula C12H17ClN2O2 B8490311 5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester

5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester

Cat. No.: B8490311
M. Wt: 256.73 g/mol
InChI Key: BCHAQSUUDZROTR-UHFFFAOYSA-N
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Description

5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester is a synthetic organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 5th position, an ethyl-methyl-amino group at the 6th position, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, nicotinic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl and methyl groups using appropriate alkylating agents.

    Chlorination: The compound is then chlorinated at the 5th position using a chlorinating agent such as thionyl chloride.

    Esterification: Finally, the carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinic acid esters.

Scientific Research Applications

5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Esters: Compounds like methyl nicotinate and ethyl nicotinate share structural similarities.

    Chlorinated Nicotinic Acids: 5-Chloro-nicotinic acid and its derivatives are closely related.

    Amino-Nicotinic Acids: Compounds such as 6-amino-nicotinic acid and its esters are similar in structure.

Uniqueness

5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

propan-2-yl 5-chloro-6-[ethyl(methyl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-5-15(4)11-10(13)6-9(7-14-11)12(16)17-8(2)3/h6-8H,5H2,1-4H3

InChI Key

BCHAQSUUDZROTR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=C(C=N1)C(=O)OC(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6-dichloro nicotinic acid isopropyl ester (4.76 g, 22.3 mmol) and ethylmethylamine (6.88 g, 116.4 mmol) is stirred in a sealed vessel at 105° C. for 72 h. The mixture is cooled to rt, diluted with EA (300 mL) and washed with sat. aq. NaHCO3-solution (3×10 mL) followed by brine (10 mL). The org. extract is dried over MgSO4, filtered, concentrated and dried to give 5-chloro-6-(ethyl-methyl-amino)-nicotinic acid isopropyl ester (5.18 g) as a yellow oil; LC-MS: tR=1.38 min, [M+1]+=257.02; 1H NMR (D6-DMSO): δ 1.19 (t, J=6.8 Hz, 3H), 1.30 (d, J=6.0 Hz, 6H), 3.08 (s, 3H), 3.55 (q, J=7.0 Hz, 2H), 5.10 (hept, J=6.3 Hz, 1H), 7.98 (s, 1H), 8.58 (s, 1H).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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